molecular formula C28H20F3N3O5S B2996717 Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate CAS No. 887876-01-9

Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2996717
CAS No.: 887876-01-9
M. Wt: 567.54
InChI Key: OBFIMYQZHBZEKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate features a thieno[3,4-d]pyridazine core substituted with:

  • A 4-(trifluoromethyl)phenyl group at position 3, enhancing lipophilicity and metabolic stability.
  • An ethyl carboxylate at position 1, contributing to solubility and hydrogen-bonding capacity.

Properties

IUPAC Name

ethyl 5-[(2-naphthalen-2-yloxyacetyl)amino]-4-oxo-3-[4-(trifluoromethyl)phenyl]thieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H20F3N3O5S/c1-2-38-27(37)24-21-15-40-25(32-22(35)14-39-20-12-7-16-5-3-4-6-17(16)13-20)23(21)26(36)34(33-24)19-10-8-18(9-11-19)28(29,30)31/h3-13,15H,2,14H2,1H3,(H,32,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBFIMYQZHBZEKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=CC4=CC=CC=C4C=C3)C5=CC=C(C=C5)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H20F3N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

567.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(2-(naphthalen-2-yloxy)acetamido)-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (referred to as "the compound" hereafter) is a synthetic organic molecule that has emerged as a subject of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by a thieno[3,4-d]pyridazine core, an ethyl ester, and an acetamido group. Its molecular formula is C28H20F3N3O5SC_{28}H_{20}F_{3}N_{3}O_{5}S, with a molecular weight of approximately 517.53 g/mol. The presence of functional groups such as the trifluoromethyl and naphthalen-2-yloxy moieties significantly influences its biological interactions and pharmacological profile.

Biological Activity Overview

The compound has shown promise in various biological assays, particularly as a modulator of adenosine A1 receptors, which are implicated in numerous physiological processes including cardiovascular function and neurotransmission. Its biological activities can be summarized as follows:

  • Antimycobacterial Activity : In vitro studies have demonstrated that the compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis (Mtb) strains. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth under replicating conditions .
  • Cytotoxicity : Initial cytotoxicity assays conducted on mammalian cell lines (e.g., Chinese Hamster Ovary cells) revealed that while the compound is potent against Mtb, it also presents varying degrees of cytotoxicity that necessitate further optimization for therapeutic applications .

Structure-Activity Relationship (SAR)

Research into the SAR of the compound has identified key structural features that enhance its biological activity:

Structural ModificationEffect on Activity
Trifluoromethyl GroupIncreases binding affinity to target sites
Naphthalen-2-yloxy GroupEnhances solubility and bioavailability
Acetamido FunctionalityCritical for receptor interaction and modulation

Studies have shown that modifications to the naphthalenic moiety or the introduction of different substituents can lead to significant changes in both potency and selectivity against various biological targets .

While specific mechanisms of action remain partially elucidated, it is hypothesized that the compound interacts with key enzymes or receptors involved in cellular signaling pathways. The trifluoromethyl group is believed to enhance lipophilicity, potentially improving membrane permeability and receptor binding efficiency. Additionally, compounds with similar structures have been shown to act as enzyme inhibitors or modulators in various metabolic pathways .

Case Studies

  • In Vitro Antimycobacterial Studies : A study evaluated the compound's activity against drug-susceptible Mtb H37Rv strain using GASTE-Fe culture media. The results indicated a MIC value that supports its potential as a therapeutic agent against tuberculosis .
  • Pharmacokinetic Studies : Further investigations into the pharmacokinetics of related compounds revealed variations in bioavailability and metabolic stability, which are critical for understanding how to optimize this compound for clinical use. For instance, analogs demonstrated differing absorption rates and systemic exposure when administered in vivo .

Comparison with Similar Compounds

Structural Analogs in the Thieno[3,4-d]pyridazine Family

Key derivatives from include:

Compound Name R Group at Position 5 Molecular Weight (g/mol) Yield (%) Key Features
Ethyl 5-amino-4-oxo-3-(4-(trifluoromethyl)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (30) -NH₂ 384.06 90 Simplified substituent; high synthetic yield; potential for tau aggregation inhibition .
Ethyl 5-amino-4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate (31) -NH₂ 400.06 55 Trifluoromethoxy group increases electron-withdrawing effects; lower yield .
Target Compound -Naphthalen-2-yloxy acetamido ~567.5 (estimated) N/A Enhanced steric bulk and aromaticity; potential for improved target binding .

Key Observations:

  • The trifluoromethyl group in compound 30 and the target compound improves resistance to oxidative metabolism, a common strategy in drug design.
  • The acetamido linker in the target compound may enhance hydrogen-bonding interactions compared to the amino group in compounds 30 and 31 .

Thieno[2,3-b]pyridine Derivatives ()

While structurally distinct (pyridine vs. pyridazine core), these analogs share functional groups relevant to pharmacological activity:

Compound Name Core Structure Substituents Molecular Weight (g/mol)
VU0152099 (31) Thieno[2,3-b]pyridine 5,6-dimethyl; 1,3-benzodioxol-5-ylmethyl ~385.4
LY2033298 (33) Thieno[2,3-b]pyridine 5-chloro-6-methoxy; cyclopropylamide ~313.7

Comparison Insights:

  • The trifluoromethyl and naphthalene groups in the target compound differentiate it from these analogs, which prioritize smaller substituents (e.g., methyl, chloro).
  • The ethyl carboxylate in the target compound contrasts with carboxamide termini in VU0152099 and LY2033298, affecting solubility and target selectivity .

Heterocyclic Systems with Trifluoromethyl Substitutions ()

Patents and synthetic studies highlight trifluoromethyl-substituted heterocycles with varied cores:

Compound Name (Example) Core Structure Key Substituents Molecular Weight (g/mol)
N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () Pyrazolo[3,4-d]pyrimidine Trifluoromethyl chromene; acetamide 571.20
(4aR)-1-[(2,3-Difluorophenyl)methyl]-4a-ethyl-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide () Pyrrolo[1,2-b]pyridazine Trifluoromethyl furan; difluorophenyl ~574.5 (estimated)

Structural Contrasts:

  • The target compound’s thieno[3,4-d]pyridazine core is distinct from pyrazolo[3,4-d]pyrimidine or pyrrolo[1,2-b]pyridazine systems, altering electronic properties and ring strain.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.